Ethyl 5-(bromomethyl)thiophene-2-carboxylate

Übersicht

Beschreibung

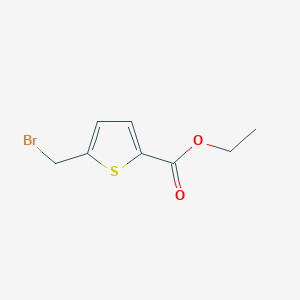

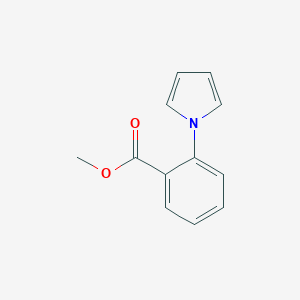

Ethyl 5-(bromomethyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C8H9BrO2S . It has a molecular weight of 249.13 g/mol . It is typically stored in a dry, dark place at room temperature .

Molecular Structure Analysis

The linear formula of Ethyl 5-(bromomethyl)thiophene-2-carboxylate is C8H9BrO2S . The structure includes a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted at the 2-position with a carboxylate ester group and at the 5-position with a bromomethyl group .Physical And Chemical Properties Analysis

Ethyl 5-(bromomethyl)thiophene-2-carboxylate is a liquid at room temperature . It has a molecular weight of 249.13 g/mol . More specific physical and chemical properties such as boiling point, density, and refractive index are not available in the sources I found.Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmacologically Active Compounds : Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate was converted into ethyl 3-methylbenzo[b]thiophen-2-carboxylate and its derivatives for preliminary pharmacological studies (Chapman et al., 1971).

Synthetic Routes for Brominated Thiophene-2-Carboxylic Acids : Research focused on electrophilic bromination of thiophene-2-carboxylic acids and esters, developing a route for bromination of ethyl 5-alkylthiophene-2-carboxylates (Taydakov & Krasnoselskiy, 2010).

Synthesis of Angiotension II Antagonist : A study described the synthesis of an angiotension II antagonist, SK&F 106686, using a phase transfer catalyzed bromoethylation of a related compound (Pridgen et al., 1998).

Luminescent Thiophenes and Oligothiophenes : A pseudo-five-component reaction was developed for synthesizing highly luminescent symmetrical terthiophenes and a quinquethiophene (Teiber & Müller, 2012).

Synthesis of Heterocyclic Compounds : Methyl 2-(bromomethyl)thiophene-3-carboxylates reacted with substituted 2-hydroxybenzonitriles to form novel heterocyclic systems (Yagodkina-Yakovenko et al., 2018).

Biological Activity of Thiophene-Containing Compounds : A study synthesized novel thiophene-containing compounds combining thiophene and benzimidazole or 1,2,4-triazole moieties, which exhibited antimicrobial and antifungal activities (Mabkhot et al., 2017).

Synthesis of Fluorescent Dipoles : Mesomeric betaines consisting of quinolinium cations and carboxylate anions separated by thiophene-ethynyl spacers were synthesized for fluorescence spectroscopic investigations (Smeyanov et al., 2017).

Safety And Hazards

This compound is associated with some safety hazards. It has been assigned the GHS07 pictogram, and the associated hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Eigenschaften

IUPAC Name |

ethyl 5-(bromomethyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2S/c1-2-11-8(10)7-4-3-6(5-9)12-7/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACBHSRJWMKAASD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90570989 | |

| Record name | Ethyl 5-(bromomethyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(bromomethyl)thiophene-2-carboxylate | |

CAS RN |

14282-72-5 | |

| Record name | Ethyl 5-(bromomethyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2H-3,7-Methanoazacycloundecino[5,4-b]indole, 7-ethyl-1,4,5,6,7,8,9,10-octahydro-11-methoxy-, (-)-](/img/structure/B77425.png)

![Benz[a]anthracene-8-acetic acid](/img/structure/B77430.png)